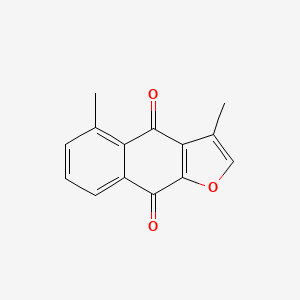

Naphtho(2,3-b)furan-4,9-dione, 3,5-dimethyl-

Beschreibung

Systematic International Union of Pure and Applied Chemistry Nomenclature and Alternative Naming Conventions

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is officially designated as 3,5-dimethylbenzo[f]benzofuran-4,9-dione, which reflects the systematic naming conventions that accurately describe the molecular structure and substitution pattern. This nomenclature follows the established principles for heterocyclic compounds containing fused ring systems, where the benzo[f]benzofuran core structure is modified by methyl groups at positions 3 and 5, along with dione functionality at positions 4 and 9. The naming system precisely indicates the spatial arrangement of functional groups and the connectivity of the fused ring system, providing unambiguous identification of the molecular structure.

Alternative naming conventions for this compound include several variations that reflect different systematic approaches to nomenclature. The compound is also known as 3,5-Dimethylnaphtho[2,3-b]furan-4,9-dione, which emphasizes the naphthalene-furan fusion pattern and explicitly indicates the quinone functionality. Another recognized name is 3,5-Dimethyl-naphtho(2,3-b)furan-4,9-dione, which uses parenthetical notation to describe the fusion points between the naphthalene and furan ring systems. These alternative naming conventions serve different purposes within chemical literature and databases, with some emphasizing the quinone character while others focus on the heterocyclic fusion pattern.

Database identifiers provide additional systematic identification methods for this compound. The ChEMBL database assigns the identifier CHEMBL4646987, while the Environmental Protection Agency's Distributed Structure-Searchable Toxicity database uses the identifier DTXSID00177529. These standardized identifiers ensure consistent compound identification across different chemical databases and research platforms, facilitating accurate cross-referencing and data integration in chemical informatics applications.

Molecular Formula and Stereochemical Configuration

The molecular formula of Naphtho[2,3-b]furan-4,9-dione, 3,5-dimethyl- is C₁₄H₁₀O₃, indicating a composition of fourteen carbon atoms, ten hydrogen atoms, and three oxygen atoms. This elemental composition reflects the presence of two carbonyl groups contributing to the quinone functionality, one oxygen atom within the furan ring, and the hydrocarbon framework comprising the fused naphthalene-furan system with methyl substituents. The molecular weight is precisely calculated as 226.23 grams per mole, with an exact mass determination of 226.062994177 grams per mole. These mass specifications provide critical data for analytical identification and mass spectrometric characterization of the compound.

The stereochemical configuration of this compound can be described through its canonical Simplified Molecular Input Line Entry System representation: CC1=C2C(=CC=C1)C(=O)C3=C(C2=O)C(=CO3)C. This notation system provides a complete description of the molecular connectivity and demonstrates that the compound exists as a single structural isomer without stereochemical ambiguity. The isomeric Simplified Molecular Input Line Entry System representation is identical to the canonical form, confirming the absence of stereoisomeric complexity in this particular molecular structure. The planar nature of the fused aromatic system constrains the molecular geometry and eliminates potential conformational isomerism.

Table 1: Molecular Properties and Identifiers

The International Chemical Identifier system provides a standardized representation as InChI=1S/C14H10O3/c1-7-4-3-5-9-10(7)13(16)11-8(2)6-17-14(11)12(9)15/h3-6H,1-2H3, which encodes the complete structural information including connectivity, hydrogen count, and molecular formula. This standardized identifier facilitates database searching and compound identification across different chemical information systems. The corresponding InChI Key CPZYZLPKCIMJGW-UHFFFAOYSA-N provides a shortened hash-based identifier that enables rapid database queries while maintaining structural specificity.

Crystallographic Data and X-ray Diffraction Analysis

While specific crystallographic data for Naphtho[2,3-b]furan-4,9-dione, 3,5-dimethyl- is not explicitly detailed in the available chemical databases, the structural framework of naphtho[2,3-b]furan-4,9-dione derivatives has been extensively characterized through X-ray crystallographic studies. Research on related naphtho[2,3-b]furan-4,9-dione compounds demonstrates that these molecules typically adopt planar configurations due to the extended aromatic conjugation system. The fused ring system constrains the molecular geometry, resulting in minimal deviation from planarity across the naphthalene-furan framework.

Crystallographic analysis of structurally related compounds reveals that naphtho[2,3-b]furan-4,9-dione derivatives commonly crystallize in triclinic space groups, with typical unit cell parameters reflecting the molecular dimensions and packing arrangements. The planar molecular geometry facilitates π-π stacking interactions between molecules in the crystal lattice, which significantly influences the solid-state packing behavior. These intermolecular interactions are further stabilized by weak hydrogen bonding between adjacent molecules, particularly involving the quinone oxygen atoms and aromatic hydrogen atoms.

Table 2: Comparative Crystallographic Parameters for Naphtho[2,3-b]furan-4,9-dione Derivatives

The topological polar surface area of 47.30 Ų for the 3,5-dimethyl derivative indicates moderate polarity distribution across the molecular surface, which influences crystal packing arrangements and intermolecular interaction patterns. The calculated partition coefficient of 3.00 suggests moderate lipophilic character, which affects both crystallization behavior and solid-state stability. These molecular properties collectively determine the crystallographic characteristics and influence the conditions required for successful crystal growth and structural determination through X-ray diffraction analysis.

Eigenschaften

IUPAC Name |

3,5-dimethylbenzo[f][1]benzofuran-4,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c1-7-4-3-5-9-10(7)13(16)11-8(2)6-17-14(11)12(9)15/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZYZLPKCIMJGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C3=C(C2=O)C(=CO3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177529 | |

| Record name | Naphtho(2,3-b)furan-4,9-dione, 3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22985-02-0 | |

| Record name | Naphtho(2,3-b)furan-4,9-dione, 3,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022985020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphtho(2,3-b)furan-4,9-dione, 3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Visible-Light-Mediated [3+2] Cycloaddition Method

A recent and environmentally friendly approach involves the visible-light-mediated [3+2] cycloaddition reaction of 2-hydroxy-1,4-naphthoquinones with alkynes under blue LED irradiation (460 nm). This method avoids the use of metals, bases, or ligands, making it a green and mild synthetic route.

Procedure Summary:

- Reactants: 2-hydroxy-1,4-naphthoquinone (1.0 mmol) and an alkyne (1.0 mmol, e.g., phenylacetylene derivatives).

- Solvent: Acetonitrile (20 mL).

- Conditions: Irradiation with blue LEDs (460 nm) for 6 hours.

- Workup: Evaporation under reduced pressure followed by purification via medium-pressure chromatography using hexane/ethyl acetate mixtures.

- Characterization: Products confirmed by ^1H NMR, ^13C NMR, HRMS, and single-crystal X-ray diffraction.

- Excellent regioselectivity: Only the 2-substituted naphtho[2,3-b]furan-4,9-dione is formed.

- Good yields across various substituted phenylacetylenes.

- Mechanism involves excitation of the naphthoquinone to a triplet state, formation of a 1,5-biradical intermediate, intramolecular cyclization, and air oxidation to the final product.

| Parameter | Details |

|---|---|

| Reactants | 2-hydroxy-1,4-naphthoquinone, alkynes |

| Solvent | Acetonitrile |

| Light Source | Blue LEDs (460 nm) |

| Reaction Time | 6 hours |

| Catalyst/Promoter | None (metal-free) |

| Yield Range | Good (varies with substrate) |

| Selectivity | Complete regioselectivity |

This method is particularly suited for synthesizing various substituted naphtho[2,3-b]furan-4,9-diones, including 3,5-dimethyl derivatives by using the appropriately substituted naphthoquinone or alkyne precursors.

Other Methods and Notes

- Thermal Cyclization: Transition-metal or strong base/oxidant promoted thermal cyclizations have been reported but often require harsher conditions.

- Friedel−Crafts Acylation/Oxidation and Bromine-Mediated Intramolecular Cyclization: These methods have been explored but typically lack the mildness and selectivity of the above methods.

- Green Multicomponent Reactions (MCR) and Photochemical Protocols: Recent trends emphasize green chemistry approaches, favoring visible-light photocatalysis and metal-free conditions to improve sustainability and reduce byproducts.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Applicability to 3,5-dimethyl Derivative |

|---|---|---|---|---|

| Visible-Light-Mediated [3+2] Cycloaddition | 2-hydroxy-1,4-naphthoquinone + alkynes; blue LED irradiation; MeCN | Green, mild, metal-free, regioselective | Requires light source, longer reaction time | Suitable via precursor selection |

| Bromine-Mediated Cyclization | Alkylated 2-thio-1,4-naphthoquinones; Br2 in AcOH | High yield, straightforward cyclization | Use of bromine, potential side products | Applicable with methyl-substituted precursors |

| Thermal/Transition-Metal Methods | Strong bases/oxidants or metal catalysts | Established protocols | Harsh conditions, less green | Possible but less preferred |

Analyse Chemischer Reaktionen

Types of Reactions

Naphtho(2,3-b)furan-4,9-dione, 3,5-dimethyl- undergoes various chemical reactions, including:

Oxidation: Naphtho(2,3-b)furan-4,9-dione, 3,5-dimethyl- can be further oxidized to form more complex quinone structures.

Reduction: It can be reduced to form hydroquinone derivatives.

Substitution: Various substituents can be introduced into the naphthoquinone core through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other related quinone derivatives. These products can have different biological and chemical properties, making them useful for various applications .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that naphtho(2,3-b)furan-4,9-dione derivatives exhibit significant biological activities. These include:

- Antioxidant Properties : Compounds in this class have shown potential as antioxidants due to their ability to scavenge free radicals.

- Antimicrobial Activity : Some derivatives demonstrate effectiveness against various bacterial strains and fungi.

- Anti-inflammatory Effects : Studies suggest that these compounds may inhibit inflammatory pathways, making them candidates for therapeutic applications in treating inflammatory diseases .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of several naphtho(2,3-b)furan-4,9-dione derivatives. The results indicated that these compounds effectively reduced oxidative stress markers in vitro. The mechanism was attributed to their ability to donate electrons and stabilize free radicals.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of naphtho(2,3-b)furan-4,9-dione against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects at low concentrations, suggesting its potential as a natural antimicrobial agent.

Practical Applications

The unique properties of naphtho(2,3-b)furan-4,9-dione derivatives make them suitable for various applications:

- Pharmaceuticals : Their biological activity positions them as promising candidates for drug development targeting oxidative stress-related conditions and infections.

- Agricultural Chemicals : Given their antimicrobial properties, these compounds can potentially be used as natural pesticides or fungicides.

- Material Science : The structural characteristics of naphtho(2,3-b)furan derivatives allow for exploration in organic electronics and photonic devices due to their electronic properties.

Wirkmechanismus

The mechanism of action of maturinone involves its interaction with various molecular targets and pathways. As a quinone, maturinone can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making maturinone a potential anticancer agent. Additionally, maturinone can interact with specific enzymes and proteins, modulating their activity and affecting various cellular processes .

Vergleich Mit ähnlichen Verbindungen

Key Differences :

- Yield : Bulkier substituents (e.g., cyclohexyl groups) improve yields (84% for 3j) compared to simpler groups (65% for 4-bromophenyl derivative 3e) .

- Regioselectivity : Visible-light methods exhibit complete regioselectivity for C-2 substitution, avoiding C-3 isomers .

Structural and Physicochemical Properties

Observations :

- Melting Points : Derivatives with aromatic substituents (e.g., 3k, 3e) exhibit higher melting points (>260°C) due to enhanced crystallinity, while hydroxylated analogs (e.g., 4c) melt at lower temperatures (~85°C) .

- Spectral Signatures: Quinone carbonyls (δ ~173–181 ppm in ¹³C NMR) and aromatic protons (δ 7.0–8.3 ppm in ¹H NMR) are consistent across derivatives .

Antitumor and Cytotoxic Effects

- 2-Methylnaphtho[2,3-b]furan-4,9-dione (FNQ3) : Shows potent antiviral activity against Japanese encephalitis virus (JEV) by inhibiting RNA/protein synthesis .

- Phenoxy-substituted derivatives (e.g., Compound 18): Exhibit high tumor-specificity (GI₅₀ = 0.42–8.1 µM) against oral squamous cell carcinoma (HSC-2) and leukemia (HL-60) .

- Hydroxylated analogs (e.g., 27): Suppress human keratinocyte hyperproliferation, relevant for treating psoriasis .

Mechanistic Insights :

- Redox Activation: Quinone moieties undergo enzymatic reduction, generating reactive oxygen species (ROS) that induce apoptosis .

- Caspase Activation: Phenoxy-substituted derivatives activate caspases-3, -8, and -9 in HSC-2 and HL-60 cells, suggesting apoptotic pathways .

Electronic and Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups (EWGs) : Bromine at the 4-position (3e) enhances stability but reduces cytotoxicity compared to methyl groups .

- Hydrophobic Substituents : Bulky groups (e.g., cyclohexyl in 3j) improve membrane permeability and bioactivity .

- Hydroxylation : 5- or 8-hydroxy derivatives (e.g., 4B, FNQ13) exhibit moderate antimicrobial activity but lower cytotoxicity, balancing efficacy and safety .

Biologische Aktivität

Naphtho(2,3-b)furan-4,9-dione, particularly its derivative 3,5-dimethyl-, has garnered attention in recent years for its diverse biological activities. This article explores its cytotoxic effects, mechanisms of action, and potential therapeutic applications based on a review of the literature.

Chemical Structure and Synthesis

Naphtho(2,3-b)furan-4,9-dione is characterized by a fused ring system containing both naphthalene and furan moieties. The synthesis of this compound has been achieved through various methods, including palladium-catalyzed reactions and visible-light-mediated cycloaddition processes. These methods allow for the production of functionalized derivatives that may enhance biological activity .

Cytotoxic Activity

In Vitro Studies

Research has demonstrated that naphtho(2,3-b)furan-4,9-dione exhibits significant cytotoxicity against various cancer cell lines. A study investigating its effects on human oral squamous cell carcinoma (HSC) lines reported that the compound induced apoptosis through caspase activation without causing DNA fragmentation. Specifically, it was found that naphtho(2,3-b)furan-4,9-dione activated caspases 3, 8, and 9 in HSC-2 and HL-60 cells but not in HSC-4 cells .

Table 1: Cytotoxicity of Naphtho(2,3-b)furan-4,9-dione Against Various Cell Lines

| Cell Line | CC50 (µM) | Mechanism of Action |

|---|---|---|

| HSC-2 | 15.0 | Caspase activation |

| HSC-3 | 20.0 | Induction of annexin-positive cells |

| HSC-4 | 30.0 | Minimal effect on apoptosis |

| HL-60 | 18.0 | Caspase activation |

The mechanisms underlying the cytotoxic effects of naphtho(2,3-b)furan-4,9-dione involve multiple signaling pathways:

- Apoptosis Induction : The compound promotes early apoptotic markers without significant DNA fragmentation. This suggests a potential for selective targeting of tumor cells while sparing normal cells .

- Inhibition of Cell Migration : In studies involving breast cancer cell lines (e.g., MDA-MB-231), naphtho(2,3-b)furan-4,9-dione inhibited hepatocyte growth factor (HGF)-induced cell migration and invasion by suppressing c-Met phosphorylation and downstream signaling pathways such as PI3K/Akt and NF-κB .

Case Studies

One notable case study involved the use of naphtho(2,3-b)furan-4,9-dione in combination with other chemotherapeutic agents to enhance overall efficacy against resistant cancer cell lines. The findings indicated that this compound could sensitize tumor cells to conventional therapies by modulating apoptotic pathways .

Q & A

Q. How can computational modeling predict regioselectivity in electrophilic substitutions?

- Methodological Answer : DFT calculations (B3LYP/6-31G*) map electrostatic potential surfaces, revealing higher electron density at C-2 vs. C-3. This aligns with experimental bromination patterns .

Tables of Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.